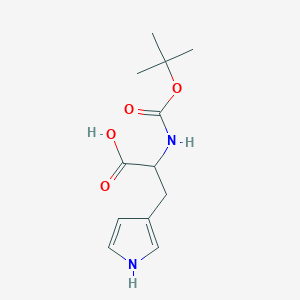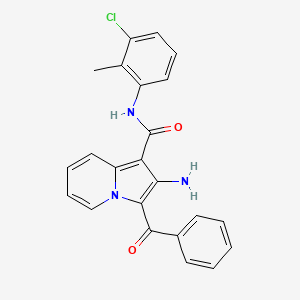
2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-((tert-Butoxycarbonyl)amino)-3-(1H-pyrrol-3-yl)propanoic acid” is an amino acid derivative with a pyrrole ring. The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines .
Molecular Structure Analysis
The molecular structure of this compound would include a carboxylic acid group, an amine group protected by a Boc group, and a pyrrole ring. The exact structure would depend on the positions of these groups on the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of the Boc group and the pyrrole ring would likely influence its properties .Aplicaciones Científicas De Investigación
Enantioselective Synthesis
The compound has been utilized in the enantioselective synthesis of neuroexcitant analogues, demonstrating its role in the preparation of high-purity enantiomers for neuroscientific studies. The process involved coupling with specific intermediates to achieve over 99% enantiomeric excess, highlighting its importance in synthesizing precise molecular structures for research purposes (Pajouhesh et al., 2000).
Divergent and Solvent-Dependent Reactions
This chemical serves as a starting material in divergent synthesis routes, dependent on solvent choices, to create a variety of compounds. Its reactions with enamines have been explored, leading to different products based on solvent and temperature conditions, which is crucial for understanding reaction mechanisms and developing new synthetic methodologies (Rossi et al., 2007).
Synthesis of Thiadiazole Derivatives
It is key in synthesizing 2,5-disubstituted-1,3,4-thiadiazole derivatives, showcasing its versatility in creating compounds with potential antimicrobial activities. This research not only extends its application in developing new therapeutics but also in understanding the structural requirements for antimicrobial efficacy (Pund et al., 2020).
Intermediate for Biotin Synthesis
The compound acts as an intermediate in synthesizing biotin derivatives, which are essential in studying metabolic cycles and biosynthesis pathways of fatty acids, sugars, and α-amino acids. Its role in synthesizing key intermediates underscores the importance of precise molecular building blocks in biochemical research (Qin et al., 2014).
Catalysis and Protection in Synthesis
It is instrumental in the N-tert-butoxycarbonylation of amines, serving as a protective group in synthesizing N-Boc derivatives. This application is critical in peptide synthesis and the preparation of amine-protected compounds for various chemical syntheses, demonstrating its utility in a wide range of chemical transformations (Heydari et al., 2007).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1H-pyrrol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-9(10(15)16)6-8-4-5-13-7-8/h4-5,7,9,13H,6H2,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCALHJKRXYJHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CNC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 4-chlorobenzenecarboxylate](/img/structure/B2562225.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3,4-dimethoxyphenyl)-2-(4-(methylthio)phenyl)-1H-imidazol-4-yl)thio)acetamide](/img/structure/B2562232.png)
![3-[(5-Chloropyrazin-2-yl)methyl]-1-(6-cyclopropylpyridazin-3-yl)urea](/img/structure/B2562233.png)
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2562235.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide](/img/structure/B2562237.png)

![2-[(1S,2S)-2-cyclopropylcyclopropyl]acetic Acid](/img/structure/B2562243.png)
